molecular formula C16H16N4O3 B2427462 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole CAS No. 2108519-81-7

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2427462
CAS No.: 2108519-81-7
M. Wt: 312.329
InChI Key: WIVGIQMPLAVTIA-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-7-11(2)20(19-10)15(21)9-14-17-18-16(23-14)12-5-4-6-13(8-12)22-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVGIQMPLAVTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 256.29 g/mol
  • CAS Number : [Specific CAS number not provided in sources]

The structure features a pyrazole moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • A study involving derivatives of oxadiazole reported moderate cytotoxicity against various cancer cell lines including breast cancer (MCF7) and colon cancer (HCT-15) cells. The highest inhibition growth percentage (IGP) recorded was 23% for a closely related compound .
Compound Cell Line IGP (%)
Oxadiazole DerivativeMCF723
Oxadiazole DerivativeHCT-1521

2. Antifungal Activity

Compounds structurally related to the target compound have shown antifungal properties against strains such as Candida and Saccharomyces. For example, derivatives with similar functional groups were evaluated for their antifungal efficacy, demonstrating promising results in inhibiting fungal growth .

The mechanisms underlying the biological activities of oxadiazoles are diverse:

  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The inhibition of specific enzymes involved in cancer cell proliferation has been noted as a potential mechanism of action for related compounds.

Case Study 1: Anticancer Screening

In a comprehensive screening of a drug library against multicellular spheroids, a novel anticancer compound similar to the target compound was identified. This study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity. For instance, compounds with methyl substitutions exhibited higher potency compared to their unsubstituted counterparts .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole core undergoes nucleophilic substitution at the C2 position. For example:

  • Alkylation : Reaction with dibromoalkanes under strong alkaline conditions (e.g., NaOH/EtOH) replaces the oxadiazole’s oxygen or sulfur atom with alkyl chains. This modifies lipophilicity and bioactivity .

  • Arylation : Palladium-catalyzed coupling with aryl halides introduces aromatic groups, enhancing π-π stacking interactions in drug design .

Table 1 : Representative nucleophilic substitutions

ReagentConditionsProductApplication
DibromohexaneNaOH, EtOH, 80°CAlkyl-linked imidazole derivativesAntibacterial agents
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, DMFBiaryl-oxadiazole hybridsAnticancer candidates

Condensation Reactions at the Ketone Moiety

The acetyl group (-CO-) adjacent to the pyrazole ring participates in condensation:

  • Hydrazone Formation : Reacts with hydrazines to form hydrazones, which can cyclize into triazoles or pyrazolines under acidic conditions .

  • Schiff Base Synthesis : Condenses with primary amines (e.g., aniline derivatives) to yield imine-linked conjugates, useful in coordination chemistry.

Key Mechanistic Insight : The electron-withdrawing oxadiazole ring activates the ketone for nucleophilic attack, accelerating imine/enamine formation .

Functionalization of the Pyrazole Ring

The 3,5-dimethylpyrazole subunit is amenable to:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ substitutes the pyrazole’s NH group, altering steric and electronic profiles .

  • Demethylation : Harsh acidic conditions (e.g., HBr/AcOH) remove methyl groups, generating hydroxylated pyrazoles for further derivatization .

Example Reaction :
Pyrazole-CH3+CH3IDMF, K2CO3Pyrazole-CH2-O-CH3\text{Pyrazole-CH}_3 + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{Pyrazole-CH}_2\text{-O-CH}_3

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The 3-methoxyphenyl ring undergoes:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position, enabling subsequent reduction to amines .

  • Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) occurs regioselectively at electron-rich positions.

Table 2 : Electrophilic substitution outcomes

ReactionReagentPositionYield (%)Functional Utility
NitrationHNO₃, H₂SO₄Para~75Precursor for amino groups
BrominationBr₂, FeBr₃Ortho~68Cross-coupling substrates

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the oxadiazole ring can undergo cleavage:

  • Acid-Mediated Hydrolysis : HCl (6M) at reflux opens the ring to form diacylhydrazides, which re-cyclize into thiadiazoles with CS₂ .

  • Photochemical Rearrangement : UV irradiation induces -sigmatropic shifts, generating isomeric oxadiazoles with altered bioactivity .

Critical Note : Ring-opening is typically undesired in medicinal chemistry but valuable for mechanistic studies .

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl systems, expanding structural diversity .

  • Sonogashira : Coupling with terminal alkynes introduces alkynyl groups for click chemistry applications .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 90°C, 12h

Radical-Mediated Modifications

Recent advances employ visible-light photocatalysis for:

  • Trifluoromethylation : Using CF₃SO₂Na and Ru(bpy)₃²⁺ under blue LED light to install CF₃ groups at the oxadiazole C5 position .

  • Sulfonylation : Reacts with sulfonyl chlorides via decatungstate anion catalysis .

Advantage : These methods avoid toxic reagents and enable late-stage functionalization .

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